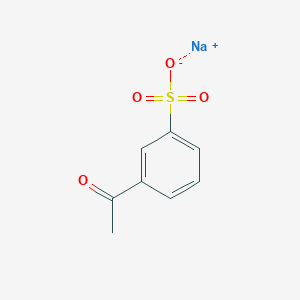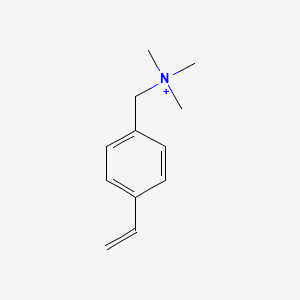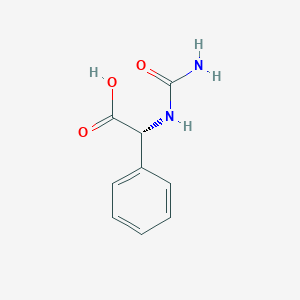![molecular formula C36H28NOP B13143749 (2'-(Diphenylamino)-[1,1'-biphenyl]-2-yl)diphenylphosphine oxide](/img/structure/B13143749.png)
(2'-(Diphenylamino)-[1,1'-biphenyl]-2-yl)diphenylphosphine oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2’-(Diphenylamino)-[1,1’-biphenyl]-2-yl)diphenylphosphine oxide is an organophosphorus compound known for its unique chemical properties and applications in various scientific fields. This compound is characterized by the presence of both diphenylamino and diphenylphosphine oxide groups attached to a biphenyl backbone, making it a versatile molecule in organic synthesis and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2’-(Diphenylamino)-[1,1’-biphenyl]-2-yl)diphenylphosphine oxide typically involves the reaction of diphenylphosphine oxide with a biphenyl derivative under controlled conditions. One common method includes the use of Grignard reagents, where diphenylphosphine oxide reacts with a biphenyl magnesium bromide intermediate, followed by acid workup to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2’-(Diphenylamino)-[1,1’-biphenyl]-2-yl)diphenylphosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine oxide group back to phosphine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields diphenylphosphine oxides, while substitution reactions can introduce various functional groups onto the aromatic rings .
Wissenschaftliche Forschungsanwendungen
(2’-(Diphenylamino)-[1,1’-biphenyl]-2-yl)diphenylphosphine oxide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.
Wirkmechanismus
The mechanism of action of (2’-(Diphenylamino)-[1,1’-biphenyl]-2-yl)diphenylphosphine oxide involves its interaction with molecular targets through its phosphine oxide and diphenylamino groups. These interactions can modulate various biochemical pathways, including electron transport and signal transduction. The compound’s ability to act as an electron-transporting material makes it valuable in the development of electronic devices .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenylphosphine oxide: A simpler analog with similar reactivity but lacking the biphenyl and diphenylamino groups.
Triphenylphosphine oxide: Another related compound used in similar applications but with different electronic properties.
Uniqueness
(2’-(Diphenylamino)-[1,1’-biphenyl]-2-yl)diphenylphosphine oxide stands out due to its unique combination of functional groups, which impart distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and stability, such as in the development of advanced materials and catalysts .
Eigenschaften
Molekularformel |
C36H28NOP |
|---|---|
Molekulargewicht |
521.6 g/mol |
IUPAC-Name |
2-(2-diphenylphosphorylphenyl)-N,N-diphenylaniline |
InChI |
InChI=1S/C36H28NOP/c38-39(31-21-9-3-10-22-31,32-23-11-4-12-24-32)36-28-16-14-26-34(36)33-25-13-15-27-35(33)37(29-17-5-1-6-18-29)30-19-7-2-8-20-30/h1-28H |
InChI-Schlüssel |
CSHIPHYXRYDKTG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3C4=CC=CC=C4P(=O)(C5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R,3R)-(3-Hydroxymethyl-1,4-dioxa-spiro[4.4]non-2-yl)-methanol](/img/structure/B13143673.png)
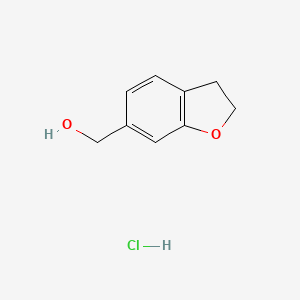
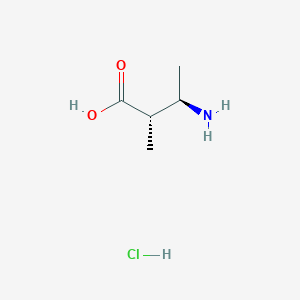

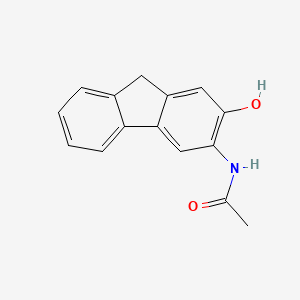
![6-(Bicyclo[2.2.1]hept-5-en-2-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B13143715.png)
![3,10-Dihydrocyclopenta[a]fluoren-1(2H)-one](/img/structure/B13143718.png)

